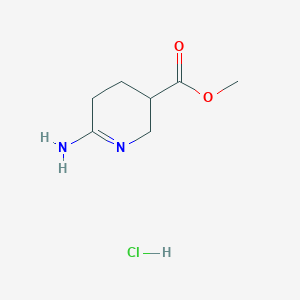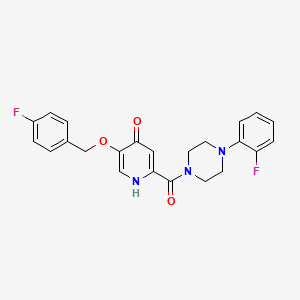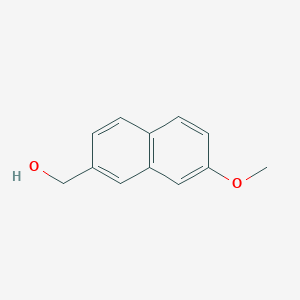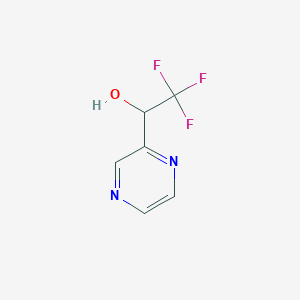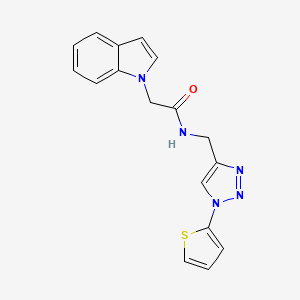
2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole and triazole, which are two important chemical scaffolds that have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Cancer Immunotherapy Applications
Unique sulfur-aromatic interactions contribute to the binding efficiency of similar compounds in the context of cancer immunotherapy. Indoleamine 2,3-dioxygenase (IDO1) inhibitors, with structures analogous to "2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide," have been studied for their potential use in cancer immunotherapy. A study highlights the synthesis and structural analysis of novel IDO1 inhibitors, demonstrating how sulfur-aromatic interaction networks can significantly enhance inhibitor potency. This insight is expected to drive future discoveries in potent IDO1 inhibitors for cancer treatment (Peng et al., 2020).
Antimicrobial and Plant Growth Regulatory Activities
Compounds containing the thiophene and triazole moieties have shown potential in antimicrobial and plant growth regulatory activities. Synthesis and structural analysis of novel triazole compounds containing a thioamide group revealed that these compounds exhibit antifungal and plant growth regulating activities. This suggests their applicability in agricultural sciences and pharmaceutical research for the development of new antimicrobial agents (Li Fa-qian et al., 2005).
Optoelectronic Properties
The incorporation of thiazole and thiophene derivatives into polythiophenes has been investigated for their optoelectronic properties. Such studies involve the synthesis of thiazole-containing monomers and their subsequent polymerization to examine the conducting polymers' optical band gaps and switching times. This research indicates potential applications in the development of optoelectronic devices, highlighting the versatility of compounds similar to "2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide" in materials science (Camurlu & Guven, 2015).
Anticancer Agents
Research into the synthesis and biological evaluation of thiazole derivatives as anticancer agents has shown promising results. Specifically, derivatives such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and assessed for their anticancer activity against human lung adenocarcinoma cells. One compound, in particular, displayed high selectivity and apoptosis induction, suggesting the potential of similar compounds in anticancer drug development (Evren et al., 2019).
Anti-Inflammatory Drug Design
The design, synthesis, and in silico modeling of indole acetamide derivatives for anti-inflammatory applications demonstrate the potential of such compounds in drug design. Structural analysis and molecular docking studies indicate that these derivatives can target cyclooxygenase domains, offering insights into the development of new anti-inflammatory medications (Al-Ostoot et al., 2020).
Propriétés
IUPAC Name |
2-indol-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c23-16(12-21-8-7-13-4-1-2-5-15(13)21)18-10-14-11-22(20-19-14)17-6-3-9-24-17/h1-9,11H,10,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHAABOJBFYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

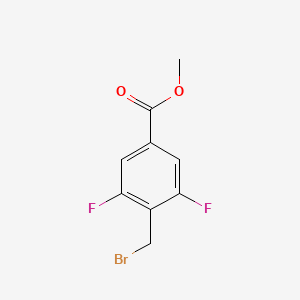
![Furan-2-yl[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2892918.png)
![8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2892919.png)
![5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile](/img/structure/B2892920.png)

![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2892922.png)
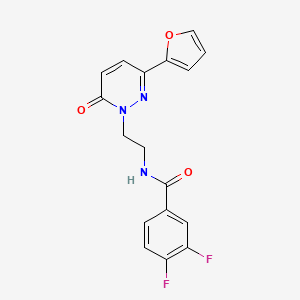
![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2892928.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)
